molecular formula C15H24N2O2 B10770364 3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide

3-Amino-2-hydroxy-N-(3-methyl-butyl)-4-phenyl-butyramide

Cat. No.: B10770364
M. Wt: 264.36 g/mol
InChI Key: WABAJXKDQWZIOJ-KGLIPLIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID1738140C9” involves a series of organic reactions designed to achieve high selectivity and yield. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve multi-step organic synthesis, including protection and deprotection steps, selective functional group transformations, and purification techniques such as chromatography.

Industrial Production Methods: Industrial production of “PMID1738140C9” would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This process would include optimizing reaction conditions for higher efficiency, implementing continuous flow chemistry techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: “PMID1738140C9” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert it to reduced forms, altering its activity and properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

“PMID1738140C9” has a wide range of scientific research applications:

    Chemistry: It is used as a selective inhibitor in studies involving aminopeptidase enzymes, helping to elucidate enzyme mechanisms and functions.

    Biology: The compound aids in understanding the role of aminopeptidases in cellular processes and disease states.

    Medicine: Research into its potential therapeutic applications includes investigating its effects on diseases where aminopeptidase activity is implicated.

    Industry: It may be used in the development of enzyme inhibitors for various industrial applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of “PMID1738140C9” involves its selective inhibition of cytosolic aspartyl aminopeptidase (DNPEP). By binding to the active site of DNPEP, the compound prevents the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the normal function of DNPEP, leading to downstream effects on cellular processes that depend on aminopeptidase activity .

Comparison with Similar Compounds

  • Argininyl aminopeptidase (aminopeptidase B, RNPEP) inhibitors
  • Microsomal aminopeptidase N (ANPEP) inhibitors

Comparison: “PMID1738140C9” is unique in its high selectivity for cytosolic aspartyl aminopeptidase (DNPEP) compared to other aminopeptidase inhibitors. This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects. Similar compounds may inhibit multiple aminopeptidases, leading to broader but less specific effects.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-N-(3-methylbutyl)-4-phenylbutanamide

InChI

InChI=1S/C15H24N2O2/c1-11(2)8-9-17-15(19)14(18)13(16)10-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10,16H2,1-2H3,(H,17,19)/t13-,14+/m1/s1

InChI Key

WABAJXKDQWZIOJ-KGLIPLIRSA-N

Isomeric SMILES

CC(C)CCNC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CCNC(=O)C(C(CC1=CC=CC=C1)N)O

Origin of Product

United States

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